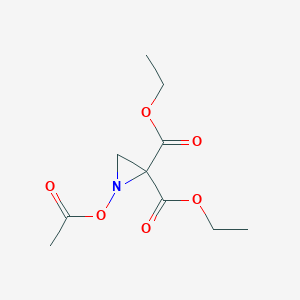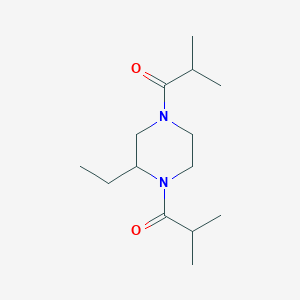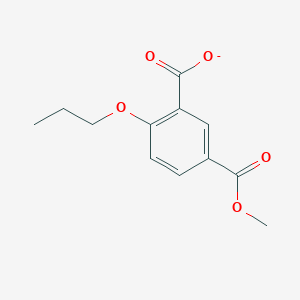
Diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate is a chemical compound known for its unique structure and reactivity It belongs to the class of aziridine derivatives, which are characterized by a three-membered nitrogen-containing ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of diethyl aziridine-2,2-dicarboxylate with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Substitution Reactions: The compound can participate in substitution reactions where the acetyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in ring-opening reactions.
Bases: Pyridine and triethylamine are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amine-substituted product, while reaction with an alcohol would yield an alcohol-substituted product .
Wissenschaftliche Forschungsanwendungen
Diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, particularly those containing nitrogen heterocycles.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactivity towards nucleophiles.
Wirkmechanismus
The mechanism of action of diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate primarily involves its reactivity towards nucleophiles. The strained aziridine ring readily undergoes nucleophilic attack, leading to ring-opening and subsequent modification of the target molecule. This reactivity makes it a valuable tool in enzyme inhibition studies, where it can covalently modify active site residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl aziridine-2,2-dicarboxylate: Lacks the acetyloxy group but shares the aziridine core structure.
Aziridine-2-carboxylic acid derivatives: These compounds have similar reactivity due to the presence of the aziridine ring.
Uniqueness
Diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate is unique due to the presence of the acetyloxy group, which enhances its reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
90739-72-3 |
|---|---|
Molekularformel |
C10H15NO6 |
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
diethyl 1-acetyloxyaziridine-2,2-dicarboxylate |
InChI |
InChI=1S/C10H15NO6/c1-4-15-8(13)10(9(14)16-5-2)6-11(10)17-7(3)12/h4-6H2,1-3H3 |
InChI-Schlüssel |
BRIIGUSUSIAHBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CN1OC(=O)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



silanol](/img/structure/B14366759.png)


![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
![[4-(2-Bromopropanoyl)phenyl]acetic acid](/img/structure/B14366778.png)

![2-(2-Chlorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14366784.png)
![1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol](/img/structure/B14366791.png)

![1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14366797.png)



